molecular formula C17H14FNO2 B13935176 8-Benzyloxy-7-fluoro-2-methoxy-quinoline

8-Benzyloxy-7-fluoro-2-methoxy-quinoline

Cat. No.: B13935176
M. Wt: 283.30 g/mol
InChI Key: GCEGNVFTHMSLPO-UHFFFAOYSA-N
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Description

8-Benzyloxy-7-fluoro-2-methoxy-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .

Preparation Methods

One common method involves the use of electrophilic substitution reactions to introduce the fluorine atom, followed by nucleophilic substitution to attach the benzyloxy and methoxy groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Benzyloxy-7-fluoro-2-methoxy-quinoline undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring.

Scientific Research Applications

8-Benzyloxy-7-fluoro-2-methoxy-quinoline is a synthetic compound from the quinoline family, which is characterized by a benzyloxy group at the 8-position, a fluoro substituent at the 7-position, and a methoxy group at the 2-position. It possesses structural features that enhance its chemical reactivity and potential biological activity, making it a candidate for drug development, particularly in treating infectious diseases and cancer.

Synthesis
The synthesis of this compound involves several key steps that can be adapted for industrial production to optimize yield and purity. Common reagents used in the reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

Potential Applications
this compound has potential applications in diverse fields because its unique structural features may allow it to interact with specific biological targets more effectively than other similar compounds. Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological profile. Research has indicated that this compound can modulate enzyme activity and influence cellular signaling pathways. Interaction studies often involve assessing binding affinities and biological responses in vitro and in vivo, contributing to the understanding of its therapeutic potential.

  • Medicinal Chemistry Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents. Quinoline derivatives, including this compound, have been studied for their biological activities and often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action involves interaction with various molecular targets, such as enzymes or receptors involved in disease pathways. For instance, some quinolines have been shown to inhibit protein kinase activity, leading to potential therapeutic effects against cancer.
  • Antitubercular Activity Literature shows that quinoline combined with oxygen-containing rings has shown promising antitubercular activity .
  • COMT Inhibitors A series of 8-hydroxy quinolines were identified as potent inhibitors of catechol O-methyltransferase (COMT) with selectivity for the membrane-bound form of the enzyme . Small substituents at the 7-position of the quinoline were found to increase metabolic stability without sacrificing potency .
  • Antiviral Applications Quinoline analogs have been discovered as potent antivirals .

Several compounds share structural similarities with this compound.

Compound NameKey Features
Quinolin-8-olParent compound without modifications
5-Methylquinolin-8-olMethyl group at the 5-position
5-(Benzyloxy)methylquinolin-8-olBenzyloxy group at a different position
3-Benzyl-6-bromo-2-methoxyquinolineBromine substitution at another position
7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinolineAdditional functional groups enhancing reactivity

Mechanism of Action

The mechanism of action of 8-benzyloxy-7-fluoro-2-methoxy-quinoline involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential biological processes in pathogens . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar compounds to 8-benzyloxy-7-fluoro-2-methoxy-quinoline include other fluorinated quinolines such as:

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

These compounds share the quinoline core structure but differ in their substituents, which can significantly impact their biological activities and applications . The uniqueness of this compound lies in its specific combination of benzyloxy, fluoro, and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

7-fluoro-2-methoxy-8-phenylmethoxyquinoline

InChI

InChI=1S/C17H14FNO2/c1-20-15-10-8-13-7-9-14(18)17(16(13)19-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

GCEGNVFTHMSLPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2OCC3=CC=CC=C3)F)C=C1

Origin of Product

United States

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